molecular formula C13H10ClN3OS B11029004 2-chloro-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide

2-chloro-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11029004
M. Wt: 291.76 g/mol
InChI Key: SANTUHKGTWHLJY-UHFFFAOYSA-N
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Description

2-chloro-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a thiazole ring, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

2-chloro-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted indole and thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it may inhibit certain enzymes or interfere with the replication of viral RNA, thereby exerting its antiviral effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C13H10ClN3OS

Molecular Weight

291.76 g/mol

IUPAC Name

2-chloro-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H10ClN3OS/c1-7-11(17-13(14)19-7)12(18)16-9-3-2-8-4-5-15-10(8)6-9/h2-6,15H,1H3,(H,16,18)

InChI Key

SANTUHKGTWHLJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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